molecular formula C16H16N2O4 B11989593 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide

4-methoxy-3-nitro-N-(1-phenylethyl)benzamide

Cat. No.: B11989593
M. Wt: 300.31 g/mol
InChI Key: VAWHVBUXCGGPNU-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.317 g/mol . It is a benzamide derivative that features both methoxy and nitro functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide typically involves the nitration of 4-methoxy-N-(1-phenylethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining stringent quality control measures to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-methoxy-3-amino-N-(1-phenylethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

4-methoxy-3-nitro-N-(1-phenylethyl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitro and methoxy groups can participate in electron-donating and electron-withdrawing interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
  • 4-methyl-3-nitro-N-(1-phenylethyl)benzamide
  • 4-methyl-3-nitro-N-(2-phenylethyl)benzamide
  • N-(4-methoxy-phenyl)-2-nitro-benzamide
  • 3-nitro-N-(1-phenylethyl)benzamide
  • 3-nitro-N-(2-phenylethyl)benzamide
  • 4-methoxy-N-(1-phenylethyl)benzamide
  • 4-chloro-3-nitro-N-(1-phenylethyl)benzamide
  • 2-nitro-N-(1-phenylethyl)benzamide

Uniqueness

4-methoxy-3-nitro-N-(1-phenylethyl)benzamide is unique due to the presence of both methoxy and nitro groups on the benzamide structure. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and research applications .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-methoxy-3-nitro-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C16H16N2O4/c1-11(12-6-4-3-5-7-12)17-16(19)13-8-9-15(22-2)14(10-13)18(20)21/h3-11H,1-2H3,(H,17,19)

InChI Key

VAWHVBUXCGGPNU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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